![molecular formula C29H30N2O5 B2710144 3-(4-methoxyphenyl)-7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 903185-07-9](/img/structure/B2710144.png)
3-(4-methoxyphenyl)-7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one
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Description
The compound “3-(4-methoxyphenyl)-7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as HRMS, IR, 1H and 13C NMR experiments . Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources.Scientific Research Applications
- Application : Researchers investigate its role in combating fungal infections, exploring its efficacy, mechanism of action, and potential improvements over existing antifungal drugs .
- Complexes and Frameworks : Scientists have utilized similar ligands to construct MOFs. For instance, Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and related ligands exhibit unique 3D frameworks .
Antifungal Agents and Itraconazole Precursor
Metal-Organic Frameworks (MOFs)
Thiazolo[2,3-c][1,2,4]triazoles
Radical Disruption
properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-33-23-7-3-21(4-8-23)27-20-36-28-19-25(11-12-26(28)29(27)32)35-18-17-30-13-15-31(16-14-30)22-5-9-24(34-2)10-6-22/h3-12,19-20H,13-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVCTWISZIGPGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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